N,2,6-trimethylaniline

Description

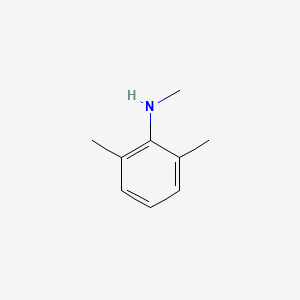

Nomenclature and Structural Characteristics of N,2,6-trimethylaniline

The compound is systematically named this compound according to IUPAC nomenclature. nih.govsigmaaldrich.com It is also known by other names such as N,2,6-trimethylbenzenamine and N-methyl-2,6-xylidine. nih.gov The chemical structure consists of a benzene (B151609) ring substituted with an amino group, where the nitrogen atom is further bonded to a methyl group. Two additional methyl groups are located at positions 2 and 6 of the benzene ring.

The molecular formula of this compound is C9H13N, and it has a molecular weight of 135.21 g/mol . chemicalbook.comscbt.com It is a liquid at room temperature. sigmaaldrich.com

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.govsigmaaldrich.com |

| CAS Number | 767-71-5 chemicalbook.comscbt.com |

| Molecular Formula | C9H13N chemicalbook.comscbt.com |

| Molecular Weight | 135.21 g/mol chemicalbook.comscbt.com |

| InChI Key | NLGKRVNANIZGNI-UHFFFAOYSA-N nih.govsigmaaldrich.com |

| SMILES | CC1=C(C(=CC=C1)C)NC nih.gov |

Historical Context of Research on this compound and Related Aromatic Amines

The study of aromatic amines dates back to the 19th century, with their importance growing significantly with the rise of the synthetic dye industry. nih.gov Early research on aromatic amines was largely driven by their utility as precursors to a vast array of dyes and pigments. researchgate.net Over time, the focus of research expanded to include their applications in pharmaceuticals, polymers, and rubber chemicals. researchgate.net

The toxicological properties of aromatic amines also became a significant area of investigation, with early observations linking occupational exposure in the dyestuff industry to adverse health effects. nih.gov This led to extensive studies on the metabolism and mode of action of these compounds. nih.gov A key discovery was the metabolic activation of aromatic amines via N-oxidation to form reactive N-hydroxy compounds, a process mediated by cytochrome P450 enzymes. nih.govnih.gov

While much of the historical research focused on primary aromatic amines like aniline (B41778) and its isomers, substituted anilines such as this compound have been part of the broader exploration of this class of compounds. The synthesis of this compound hydrochloride has been documented, involving the reduction of 2,6-dimethylformanilide. prepchem.com

Significance and Research Trajectories of this compound in Contemporary Chemistry

In modern chemical research, this compound and its isomers continue to be relevant, particularly in the fields of coordination chemistry and catalysis. The sterically hindered nature of the amino group in trimethylanilines makes them valuable precursors for the synthesis of bulky ligands.

For instance, the related isomer 2,4,6-trimethylaniline (B148799) is a key building block for N-heterocyclic carbene (NHC) ligands, such as IMes, which are widely used in catalysis. wikipedia.orgwikipedia.org This is achieved through the condensation of the aniline with glyoxal (B1671930) to form a diimine, which is a precursor to the NHC. wikipedia.orgwikipedia.org While less common, this compound can also be envisioned as a precursor for specialized ligands where its specific substitution pattern can influence the properties of the resulting metal complexes.

Recent research has explored the use of trimethylaniline derivatives in the synthesis of various metal complexes. For example, Schiff bases derived from 2,4,6-trimethylaniline have been used to create lanthanum rsc.org and palladium researchgate.netresearchgate.net complexes. These complexes are investigated for their potential applications in catalysis, such as in Suzuki-Miyaura reactions. researchgate.net The synthesis and crystal structures of derivatives like N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (B1224126) have also been a subject of study, providing insights into their intermolecular interactions. iucr.orgresearchgate.net

| Research Area | Specific Application of Trimethylaniline Derivatives | Key Findings/Significance |

|---|---|---|

| Coordination Chemistry | Precursor to bulky ligands. wikipedia.orgchemdad.com | The steric bulk influences the coordination environment of metal centers, impacting catalytic activity and stability. |

| Catalysis | Synthesis of N-heterocyclic carbene (NHC) ligand precursors. wikipedia.orgwikipedia.org | NHC ligands derived from trimethylanilines are crucial in various catalytic reactions, including olefin metathesis. |

| Organometallic Chemistry | Formation of Schiff base complexes with metals like palladium and lanthanum. rsc.orgresearchgate.netresearchgate.net | These complexes are studied for their structural properties and potential catalytic applications. |

| Materials Science | Intermediate in the synthesis of dyes and pigments. chemdad.com | The specific structure can influence the color and stability of the final products. |

Structure

3D Structure

Properties

IUPAC Name |

N,2,6-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-5-4-6-8(2)9(7)10-3/h4-6,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGKRVNANIZGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227500 | |

| Record name | N,2,6-Trimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-71-5 | |

| Record name | N,2,6-Trimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,2,6-Trimethylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 767-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,2,6-Trimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2,6-trimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of N,2,6 Trimethylaniline

Established Synthetic Routes to N,2,6-trimethylaniline

The synthesis of this compound, a tertiary aromatic amine, is primarily achieved through the N-alkylation of its corresponding secondary or primary amine precursors.

Synthesis via Methylation of 2,6-Dimethylaniline (B139824)

A direct and common laboratory-scale method for preparing this compound is the methylation of 2,6-dimethylaniline. This transformation involves the introduction of a methyl group onto the nitrogen atom of the starting aniline (B41778). A typical procedure utilizes an electrophilic methyl source, such as iodomethane (B122720). The reaction between 2,6-dimethylaniline and iodomethane proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the methyl group of iodomethane, displacing the iodide ion. This method has been reported to achieve high yields, with some literature indicating a 99% yield under specific conditions. chemicalbook.com

More recent and sustainable approaches for N-methylation of anilines employ methanol (B129727) as the methylating agent in the presence of various catalysts. researchgate.net Transition-metal complexes, particularly those based on iridium and ruthenium, have demonstrated high efficiency for this transformation. researchgate.netacs.org These catalytic systems often operate via a "borrowing hydrogen" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination with the amine, followed by regeneration of the catalyst. However, the reactivity of sterically hindered anilines like 2,6-dimethylaniline can be challenging, with some iridium-based catalysts showing no reaction under certain conditions. acs.org

| Methylating Agent | Catalyst/Reagent | Reaction Conditions | Reported Yield |

|---|---|---|---|

| Iodomethane | None specified | Not specified | 99% chemicalbook.com |

| Methanol | Iridium or Ruthenium complexes | Requires elevated temperatures and base | Variable, substrate dependent researchgate.netacs.org |

| Formaldehyde (B43269) | Pd/SiC photocatalyst, H₂ | 40 °C, 1 atm H₂, Xe lamp | High selectivity for N,N-dimethylation of nitroarenes mdpi.com |

Synthesis from Mesitylene (B46885): Nitration and Catalytic Hydrogenation Approaches

The synthetic route starting from mesitylene (1,3,5-trimethylbenzene) is a well-established industrial process for producing a trimethylaniline isomer, but it is important to note that this method yields 2,4,6-trimethylaniline (B148799) (mesidine), not this compound. chemicalbook.comgoogle.com The process involves two primary steps:

Nitration of Mesitylene : Mesitylene undergoes electrophilic aromatic substitution with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid (mixed acid). chemicalbook.comgoogle.com The reaction is controlled at low temperatures (e.g., below 10°C) to achieve selective mononitration and prevent the formation of dinitro byproducts and oxidation of the methyl groups. chemicalbook.com This step produces 2,4,6-trimethylnitrobenzene.

Catalytic Hydrogenation : The resulting nitro compound is then reduced to the corresponding amine. This is commonly achieved through catalytic hydrogenation, where 2,4,6-trimethylnitrobenzene is treated with hydrogen gas in an autoclave under pressure (1-3 MPa) and elevated temperature (90-170°C) in the presence of a metal catalyst, such as a Nickel catalyst. google.com This reduction converts the nitro group (-NO₂) to an amino group (-NH₂), yielding 2,4,6-trimethylaniline with high purity and yield. google.com

| Step | Reagents | Key Parameters | Product |

|---|---|---|---|

| Nitration | Mesitylene, H₂SO₄, HNO₃ | Temperature: 20-25°C | 2,4,6-trimethylnitrobenzene |

| Hydrogenation | 2,4,6-trimethylnitrobenzene, H₂ | Catalyst: Ni; Temp: 90-170°C; Pressure: 1.0-3.0 MPa | 2,4,6-trimethylaniline |

Alkylation Reactions for this compound Production

The production of this compound falls under the broader category of amine alkylation. Industrial production of N-alkylated anilines often favors gas-phase catalytic processes using alcohols as alkylating agents due to cost-effectiveness and efficiency. alfa-chemistry.com For instance, the alkylation of 2-methylaniline with methanol over ferrite (B1171679) catalysts has been studied to produce N,2-dimethylaniline and 2,6-dimethylaniline. cyberleninka.ru While not directly producing the target compound, these studies provide insight into the conditions required for C- and N-alkylation of substituted anilines.

The selective N-monoalkylation of anilines can be challenging as the reaction can proceed to form the N,N-dialkylated product. alfa-chemistry.comiitm.ac.in The choice of catalyst and reaction conditions is crucial for controlling selectivity. For example, certain zinc-cobalt ferrite catalysts have shown very high selectivity for N-monomethylation of aniline when using methanol, whereas dimethyl carbonate as the alkylating agent tended to produce more of the N,N-dimethylaniline byproduct under similar conditions. iitm.ac.in The synthesis of this compound would require the selective N-methylation of 2,6-dimethylaniline, avoiding further alkylation on the nitrogen or the aromatic ring.

Advanced Synthetic Strategies and Innovations

Advanced synthetic methods often focus on achieving high regioselectivity in the functionalization of complex aromatic molecules.

Regioselective Bromination of 2,4,6-Trimethylaniline to 3-Bromo-2,4,6-trimethylaniline

The bromination of 2,4,6-trimethylaniline is an example of electrophilic aromatic substitution on a highly activated benzene (B151609) ring. The amino group (-NH₂) and the three methyl groups (-CH₃) are all activating groups, meaning they increase the electron density of the aromatic ring and make it more susceptible to attack by electrophiles. The ortho and para positions relative to the strongly activating amino group are already occupied by methyl groups (positions 2, 4, and 6). Consequently, electrophilic substitution is directed to the only available positions on the ring: C3 and C5. Due to the symmetry of the molecule, these two positions are chemically equivalent, leading to a single possible monobrominated product, 3-bromo-2,4,6-trimethylaniline.

Common reagents for such regioselective brominations of activated aromatics include N-Bromosuccinimide (NBS), which is often preferred over molecular bromine (Br₂) as it is a solid, easier to handle, and can provide milder reaction conditions, reducing the formation of over-brominated byproducts. nih.govorganic-chemistry.orgorganic-chemistry.org

Electrophilic Bromination Mechanism and Conditions

The mechanism for the bromination of 2,4,6-trimethylaniline follows the general pathway for electrophilic aromatic substitution:

Generation of the Electrophile : The brominating agent generates the bromine electrophile (Br⁺). When using NBS, a source of Br⁺ is formed, often facilitated by a protic solvent or a catalytic amount of acid. nih.gov

Nucleophilic Attack : The electron-rich aromatic ring of 2,4,6-trimethylaniline attacks the Br⁺ electrophile. The strong electron-donating nature of the amino group, enhanced by the methyl groups, makes this attack rapid. byjus.comdoubtnut.com The attack occurs at the C3 (or C5) position, as the ortho/para positions are sterically blocked and electronically activated.

Formation of the Sigma Complex : This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring, with resonance structures placing the charge on the carbons ortho and para to the site of attack.

Deprotonation : A base in the reaction mixture (e.g., solvent, or the counterion of the bromine source) removes the proton from the C3 carbon, restoring the aromaticity of the ring and yielding the final product, 3-bromo-2,4,6-trimethylaniline.

Typical conditions involve dissolving the aniline in a suitable solvent, such as acetonitrile (B52724) or dichloromethane (B109758), and adding NBS at a controlled temperature, often starting at 0°C and allowing the reaction to proceed to room temperature. nih.gov

| Substrate Type | Brominating Agent | Solvent/Additive | Key Feature |

|---|---|---|---|

| Activated Aromatics | N-Bromosuccinimide (NBS) | Acetonitrile | Standard conditions for electrophilic bromination nih.gov |

| Phenols and Anilines | N-Bromosuccinimide (NBS) | Tetrabutylammonium bromide (TBAB) | High para-selectivity for unblocked rings organic-chemistry.org |

| Aniline | Bromine water | Water or Acetic Acid | Leads to 2,4,6-tribromoaniline (B120722) for unsubstituted aniline askfilo.comwikipedia.org |

Role of Steric and Electronic Effects in Regioselectivity

Steric and electronic effects play a crucial role in directing the outcome of chemical reactions, and their influence is particularly evident in the synthesis and reactivity of substituted anilines like this compound. researchgate.netnih.gov

Steric Effects : The two methyl groups at the ortho positions (2 and 6) of the aniline ring create significant steric hindrance around the nitrogen atom. This bulkiness can impede the approach of reagents, thereby slowing down or preventing reactions at the nitrogen center. researchgate.net In synthetic pathways, this steric crowding can influence the regioselectivity of reactions. For instance, during the alkylation of 2,6-dimethylaniline to introduce the N-methyl group, the bulky ortho substituents can affect the reaction rate and conditions required. chemicalbook.com

Electronic Effects : Methyl groups are electron-donating by induction and hyperconjugation. The three methyl groups in this compound (two on the ring, one on the nitrogen) increase the electron density on the aromatic ring and the nitrogen atom. This enhanced electron density increases the nucleophilicity of the nitrogen, making it more reactive towards electrophiles. However, this electronic activation is often counteracted by the aforementioned steric hindrance. researchgate.net The interplay between these opposing effects is a defining characteristic of the compound's reactivity. researchgate.net

This balance between steric and electronic effects determines the regioselectivity in reactions such as electrophilic aromatic substitution. While the amino group and methyl groups are activating and ortho-, para-directing, the steric bulk can favor substitution at the less hindered para-position.

Continuous Flow Synthesis Approaches for this compound Derivatives

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages such as improved safety, scalability, and efficiency over traditional batch processes. nih.govnih.gov While specific literature on the continuous flow synthesis of this compound itself is sparse, the principles can be applied to its derivatives.

Flow chemistry methodologies have been successfully developed for related processes, such as the selective hydrogenation of nitroarenes to form N-arylhydroxylamines and the synthesis of various amine derivatives. nih.govmdpi.com These systems often utilize packed-bed reactors containing a heterogeneous catalyst. For instance, a process for the conversion of 2,4,6-trimethylaniline to a triazole derivative has been demonstrated using a continuous-flow reactor. mdpi.com

Potential applications for this compound derivatives include:

Catalytic N-Alkylation : A flow reactor could be used for the N-methylation of 2,6-dimethylaniline, potentially offering better control over reaction temperature and time, thus minimizing side reactions.

Ring Functionalization : Reactions such as halogenation or nitration on the aromatic ring could be performed in a flow system to enhance safety and control over the regioselectivity of the product.

The table below outlines conceptual parameters for a continuous flow synthesis approach.

| Parameter | Description | Potential Advantage |

| Reactor Type | Packed-Bed Microreactor (µPBR) | High surface-area-to-volume ratio, efficient heat and mass transfer. |

| Catalyst | Heterogeneous (e.g., Pt/C, Pd/C) | Easy separation from the product stream, catalyst reusability. |

| Reactants | 2,6-dimethylaniline, Methylating Agent | Precise stoichiometric control through separate pump feeds. |

| Solvent | THF, Methanol, etc. | Optimized for solubility and reaction kinetics. |

| Temperature | Controlled via external bath | Precise temperature control prevents byproduct formation. |

| Pressure | Controlled via back-pressure regulator | Allows for reactions above the solvent's boiling point, enhancing rates. |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint. sphinxsai.comrsc.org

Traditional synthesis might involve the N-methylation of 2,6-dimethylaniline using reagents like iodomethane, which is toxic. A greener approach would involve using a less hazardous methylating agent, such as dimethyl carbonate, which is a non-toxic and biodegradable alternative.

Key green chemistry principles applicable to this synthesis include:

Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. rsc.org Catalytic approaches are superior to stoichiometric ones in this regard.

Use of Catalysis : Using catalytic reagents in small amounts instead of stoichiometric reagents is a cornerstone of green chemistry. nankai.edu.cn For example, developing a robust catalyst for the direct N-methylation of 2,6-dimethylaniline would be a significant improvement.

Safer Solvents and Auxiliaries : Minimizing the use of auxiliary substances like solvents or, when necessary, using safer alternatives. sphinxsai.com Supercritical fluids or water could be explored as alternative reaction media.

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. researchgate.net

Reaction Mechanisms Involving this compound

The reactivity of this compound is largely dictated by the presence of the secondary amine functional group and the sterically hindered environment created by the ortho-methyl groups.

Condensation Reactions with Carbonyl Compounds (e.g., Glyoxal (B1671930), 1,3-Diketones)

Condensation reactions between amines and carbonyl compounds are fundamental in organic chemistry for forming carbon-nitrogen double bonds (imines) or related structures. wikipedia.orgiosrjournals.org The nature of the product depends on whether the amine is primary or secondary.

This compound is a secondary amine. Unlike primary amines, which react with carbonyl compounds to form stable imines (Schiff bases) after the elimination of water, secondary amines cannot form a C=N bond without losing one of the hydrocarbyl groups on the nitrogen. wikipedia.org Instead, the reaction of a secondary amine with a carbonyl compound typically leads to the formation of an enamine, provided the carbonyl compound has a proton on the alpha-carbon.

Formation of Schiff Bases and Diimine Ligands

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. nih.gov They are typically formed from the condensation of a primary amine with an aldehyde or a ketone. iosrjournals.orgijacskros.com Diimine ligands are formed when a dicarbonyl compound, such as glyoxal, reacts with two equivalents of a primary amine. wikipedia.org

Because this compound is a secondary amine, it does not form Schiff bases or diimine ligands through a simple condensation reaction mechanism. The formation of a stable C=N bond would require the elimination of the N-methyl group, which does not happen under standard condensation conditions. Its primary amine analogue, 2,4,6-trimethylaniline (mesidine), is widely used for this purpose, reacting readily with glyoxal to form the well-known diimine ligand glyoxal-bis(mesitylimine). wikipedia.orgwikipedia.orgchemicalbook.com

Implications for N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that are widely used as ligands in organometallic chemistry. scripps.edu A common and popular route to NHC ligands, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), involves the use of a diimine precursor. wikipedia.orgwikipedia.org

The synthesis typically proceeds as follows:

Condensation of a primary aniline (like 2,4,6-trimethylaniline) with glyoxal to form a diimine. rsc.org

Reaction of the diimine with an appropriate C1 source (like formaldehyde or chloromethyl ethyl ether) and an acid to form the imidazolium (B1220033) salt, which is the direct NHC precursor. rsc.org

Deprotonation of the imidazolium salt with a strong base to generate the free NHC. scripps.edu

Since this compound cannot form the necessary diimine intermediate via simple condensation, it is not a suitable starting material for this common synthetic route to NHC precursors like the IMes imidazolium salt. The steric bulk and the presence of the N-methyl group prevent the required bond formations. Therefore, the primary amine 2,4,6-trimethylaniline, not this compound, is the key building block for this important class of ligands. wikipedia.orgchemicalbook.com

Reactions with Pyruvic Acid and Analogues

The reaction between anilines and α-keto acids like pyruvic acid typically involves the formation of an imine intermediate through nucleophilic addition of the amine to the ketone, followed by dehydration. In the case of this compound, the reaction is significantly influenced by the steric hindrance imposed by the two methyl groups at the ortho positions.

The initial step in the reaction of this compound with pyruvic acid is the nucleophilic attack of the nitrogen atom of the amine on the carbonyl carbon of the pyruvic acid. This leads to the formation of a tetrahedral carbinolamine adduct. This adduct is typically unstable and can undergo one of two pathways: dehydration to form a Schiff base (imine), or it can revert to the starting materials.

The formation of the imine is an equilibrium-driven process, often catalyzed by acid. The protonation of the hydroxyl group in the carbinolamine intermediate facilitates its elimination as a water molecule. The resulting imine can then exist in equilibrium with its enamine tautomer. Subsequent reactions, such as cyclization or rearrangement, can occur depending on the reaction conditions and the specific structure of the reactants. For instance, in related systems, such reactions can lead to the formation of heterocyclic compounds. The steric bulk of the 2,6-dimethylphenyl group in this compound would be expected to influence the geometry and stability of these intermediates.

Steric hindrance is a critical factor in determining the outcome of reactions involving this compound. rsc.orgnih.govresearchgate.net The two ortho-methyl groups shield the nitrogen atom, which can significantly slow down the rate of nucleophilic attack compared to less hindered anilines. rsc.orgresearchgate.net This steric shielding can also affect the subsequent dehydration step and the final product distribution.

In sterically congested reactions, the transition states are often more product-like. researchgate.net For the reaction with pyruvic acid, the steric clash between the methyl groups of the aniline and the substituents on the pyruvic acid analogue in the transition state could raise the activation energy, making the reaction less favorable. researchgate.netsemanticscholar.org If adduct formation does occur, the steric strain within the molecule may favor pathways that relieve this strain. For example, it might inhibit certain cyclization reactions that would require the bulky aromatic ring to adopt a specific, sterically demanding orientation. In some cases, extreme steric hindrance can lead to alternative reaction pathways, such as electrophilic substitution on the aromatic ring rather than reaction at the amino group. rsc.orgnih.gov

N-Acetylation and N-Hydroxylation Pathways

This compound can undergo metabolic transformations involving N-acetylation and N-hydroxylation. These pathways are significant as they can alter the biological activity of the compound.

N-Acetylation is a common metabolic route for aromatic amines. nih.gov This reaction involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the nitrogen atom of the amine, catalyzed by N-acetyltransferase enzymes (NATs). nih.gov The acetylation of the primary amino group in this compound would result in the formation of N-(2,6-dimethylphenyl)acetamide. This modification typically increases the lipophilicity of the molecule and can be a detoxification pathway.

N-Hydroxylation is another critical metabolic pathway. researchgate.net this compound can be metabolized to N-hydroxylated products. ca.gov This oxidation is generally carried out by cytochrome P450 enzymes in the liver. The formation of N-hydroxy-N,2,6-trimethylaniline is considered an important activation step for various carcinogenic aromatic amines. ca.gov These hydroxylated metabolites are often more reactive than the parent amine and can lead to the formation of further reactive species that can interact with cellular macromolecules. ca.gov

Hydroamination Reactions with Alkynes (e.g., Phenylacetylene)

The addition of an N-H bond across a carbon-carbon multiple bond, known as hydroamination, is an atom-efficient method for synthesizing nitrogen-containing compounds like imines and enamines. acs.org this compound, despite its steric bulk, can participate in hydroamination reactions with alkynes such as phenylacetylene (B144264), typically requiring a metal catalyst.

For example, the hydroamination of phenylacetylene with this compound has been successfully achieved using a Pd(II)–Anthraphos complex as a catalyst. acs.org Remarkably, even with the sterically congested nature of 2,4,6-trimethylaniline (a closely related isomer, often used in similar contexts), the reaction proceeds to give the corresponding imine in high yield. acs.org The reaction is selective, exclusively forming the Markovnikov product. acs.org

Table 1: Palladium-Catalyzed Hydroamination of Phenylacetylene with Anilines

| Amine | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Aniline | Pd Complex 6 | Quantitative | acs.org |

| 2,4,6-trimethylaniline | Pd Complex 6 | 84 | acs.org |

The proposed mechanism for such reactions often involves the coordination of the alkyne to the metal center, followed by nucleophilic attack of the amine. frontiersin.org

Charge Transfer Complex Formation with Electron Acceptors (e.g., TCNE)

This compound, as an electron-rich aromatic amine, can act as an electron donor to form charge-transfer (CT) complexes with suitable electron acceptors. longdom.org Tetracyanoethylene (B109619) (TCNE) is a powerful π-electron acceptor commonly used in the study of these complexes. nih.gov185.37.108

The formation of a CT complex involves the interaction between the highest occupied molecular orbital (HOMO) of the donor (this compound) and the lowest unoccupied molecular orbital (LUMO) of the acceptor (TCNE). longdom.org This interaction results in a weak electronic transition that gives rise to a new, characteristic absorption band in the UV-visible spectrum. longdom.org The complex is held together by forces that are weaker than covalent bonds but stronger than typical van der Waals interactions. longdom.org The geometric and electronic structure of aniline-TCNE complexes have been investigated, showing that the interaction involves the π-electrons of the aniline and the -NH2 group. nih.gov The methyl groups on the this compound ring increase its electron-donating ability through an inductive effect, which would be expected to enhance the stability of the charge-transfer complex formed with TCNE.

Interaction with Metal Salts and Organometallic Complexes (e.g., Palladium, Ruthenium)

This compound and its isomers are important as bulky ligands in coordination and organometallic chemistry. wikipedia.org The steric hindrance provided by the ortho-methyl groups is crucial for stabilizing low-coordination number metal centers and for influencing the selectivity of catalytic reactions.

The lone pair of electrons on the nitrogen atom allows this compound to coordinate to a variety of metal ions, including palladium and ruthenium. science.govnih.gov For instance, 2,4,6-trimethylaniline is a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands, such as IMes, which are found in highly active catalysts like the second-generation Grubbs' catalyst for olefin metathesis, a ruthenium-based complex. wikipedia.org

The interaction with metal salts can lead to the formation of well-defined coordination complexes. In the case of ruthenium, for example, aniline derivatives can react with ruthenium precursors to form complexes where the aniline is directly bound to the metal center. science.gov These organometallic complexes have applications in catalysis, including transfer hydrogenation reactions. nih.govnih.gov The steric and electronic properties of the aniline ligand are critical in tuning the reactivity and stability of the resulting metal complex. nih.gov

Synthesis of Cyclometallated Compounds

The synthesis of cyclometallated compounds involving substituted anilines, such as this compound, often proceeds through the formation of Schiff base ligands. These ligands are typically prepared via a condensation reaction between a primary amine and a carbonyl group from an aldehyde or a ketone, forming an imine bond.

A representative synthesis involves reacting an aniline derivative with various aldehydes to create Schiff base ligands. researchgate.net For instance, 2,4,6-trimethylaniline can be reacted with aldehydes like 4-methoxybenzaldehyde (B44291) or 2,4-dimethoxybenzaldehyde (B23906) in ethanol (B145695) at room temperature. researchgate.net These Schiff base ligands are then reacted with a metal salt, such as palladium(II) acetate (B1210297), in a solvent like dry toluene. This reaction, stirred under a nitrogen atmosphere, leads to the formation of dinuclear cyclometallated palladium compounds, often referred to as palladacycles. researchgate.net

The cyclometallation is confirmed by spectroscopic methods, such as ¹H NMR, where the absence of a proton resonance at the C6 position of the aniline ring indicates the formation of the metal-carbon bond. researchgate.net The resulting complexes often feature bridging moieties, such as acetate groups, linking the two metal centers. researchgate.net

Table 1: Synthesis of Cyclometallated Palladium Compounds from an Aniline Precursor

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Metal Salt | Product |

|---|---|---|---|

| 2,4,6-trimethylaniline | 4-methoxybenzaldehyde | Palladium(II) Acetate | Dinuclear Palladacycle with bridging acetates |

This data is based on the synthesis using 2,4,6-trimethylaniline as a representative substituted aniline. researchgate.net

Ligand Exchange Processes in Catalysis

The dinuclear palladacycles derived from aniline-based Schiff bases are stable and can serve as precursors in various catalytic applications. A key feature of these complexes is their suitability for further ligand-exchange processes. researchgate.net Ligand exchange is a fundamental step in many catalytic cycles, where a ligand in the coordination sphere of the metal center is replaced by another ligand.

Radical Reaction Mechanisms

N-alkylanilines, including this compound, can participate in reactions involving radical intermediates. The formation of nitrogen-centered radicals from these compounds can be initiated through processes like photoinduced electron transfer (PET). beilstein-journals.org

In a typical PET mechanism, an amine is subjected to visible light in the presence of a photoredox catalyst, such as an iridium complex. The amine undergoes a single electron transfer (SET) to the excited state of the catalyst, generating a radical cation intermediate. beilstein-journals.orgnih.gov This aminium radical can then undergo further reactions. For instance, α-silylated amines can lose a cationic leaving group (e.g., a trimethylsilyl (B98337) group) to form α-aminoalkyl radicals. beilstein-journals.org These highly reactive radicals can then add to double bonds, enabling the formation of new carbon-carbon bonds. beilstein-journals.org

Another pathway involves the deprotonation of the aminium radical. The pKa of N,N-dialkylaniline aminium radicals is estimated to be around 9, and certain enzyme systems, like Cytochrome P450, are thought to act as bases to facilitate this deprotonation. nih.gov

The specific reaction pathway, whether it proceeds via a radical chain mechanism or through direct radical combination, can be influenced by the reaction conditions, such as the type of light source (UV vs. visible light) and the nature of the catalyst. beilstein-journals.org

Table 2: Radical Intermediates in Aniline Derivative Reactions

| Precursor Type | Initiation Method | Key Intermediate | Subsequent Reaction |

|---|---|---|---|

| α-Silylated N-alkylaniline | Photoinduced Electron Transfer (PET) with Ir-catalyst | α-Aminoalkyl radical | C-C bond formation via addition to alkenes |

Spectroscopic and Structural Characterization of N,2,6 Trimethylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, electronic environment, and purity of N,2,6-trimethylaniline.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for confirming the structure of this compound. The spectrum displays characteristic signals corresponding to the aromatic protons, the N-methyl protons, and the two ortho-methyl groups on the aromatic ring. The chemical shift (δ), multiplicity, and integration of these signals are used for structural assignment.

Aromatic Protons: The protons on the benzene (B151609) ring typically appear in the range of δ 6.5-7.5 ppm. In this compound, the two meta-protons and one para-proton will show specific splitting patterns (e.g., a triplet for the para-proton and a doublet for the meta-protons) that confirm the 2,6-disubstitution pattern.

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom (N-CH₃) typically appear as a singlet in the δ 2.5-3.0 ppm region.

Ring Methyl Protons: The six protons of the two methyl groups at positions 2 and 6 of the benzene ring (Ar-CH₃) appear as a singlet, typically in the δ 2.0-2.5 ppm region.

Purity assessment is achieved by integrating the signal areas. The ratio of the integrals should correspond to the number of protons in each unique environment (e.g., 3H for aromatic, 3H for N-methyl, 6H for ring methyls). The presence of unexpected signals can indicate impurities, and their integration relative to the main compound's signals allows for their quantification.

Table 1: Representative ¹H NMR Data for Trimethylaniline Derivatives Note: Specific data for this compound can vary based on solvent and experimental conditions. The following table includes data for related isomers for illustrative purposes.

| Compound | Solvent | Aromatic-H (ppm) | N-CH₃ (ppm) | Ar-CH₃ (ppm) |

| N,N,4-trimethylaniline | CDCl₃ | 7.06 (d), 6.70 (d) | 2.90 (s, 6H) | 2.26 (s, 3H) |

| N,N,3-trimethylaniline | CDCl₃ | 7.22-6.77 (m), 6.70-6.43 (m) | 2.93 (s, 6H) | 2.32 (s, 3H) |

| 2,4,6-trimethylaniline (B148799) | CDCl₃ | 6.75 (s, 2H) | - (NH₂, 3.40) | 2.19 (s, 6H), 2.13 (s, 3H) |

Data sourced for illustrative comparison of related isomers. chemicalbook.comrsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework and the electronic environment within the molecule. The chemical shifts of the carbon atoms in this compound are significantly influenced by steric interactions. mdpi.com

The two methyl groups at the ortho-positions (C2 and C6) to the amino group cause significant steric hindrance. This forces the N-methyl group out of the plane of the aromatic ring, a phenomenon known as "steric inhibition of resonance." researchgate.netresearchgate.net This twisting reduces the delocalization of the nitrogen atom's lone pair of electrons into the benzene ring. Consequently, the electron-donating effect of the amino group is diminished compared to less hindered anilines. mdpi.com This effect is observable in the ¹³C NMR spectrum, particularly in the chemical shift of the para-carbon (C4), which is a sensitive probe of resonance effects. In highly hindered anilines, the C4 signal is shifted upfield (to a lower ppm value) to a lesser extent than in unhindered anilines.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for this compound Note: Data can vary based on experimental conditions.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C1 (C-N) | 148-152 |

| C2, C6 (C-CH₃) | 130-135 |

| C3, C5 | 128-130 |

| C4 | 120-124 |

| N-CH₃ | 40-45 |

| Ar-CH₃ (at C2, C6) | 18-22 |

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique that directly probes the nitrogen nucleus. The ¹⁵N chemical shift is highly sensitive to the hybridization and electronic environment of the nitrogen atom. nih.gov In aniline (B41778) derivatives, factors that affect the delocalization of the nitrogen lone pair into the aromatic ring have a pronounced effect on the ¹⁵N chemical shift. nih.govresearchgate.net

For this compound, the steric hindrance caused by the ortho-methyl groups reduces the p-character of the nitrogen's lone pair orbital and its conjugation with the ring. mdpi.com This localization of the electron pair on the nitrogen atom typically results in increased shielding, causing an upfield shift (a move to lower ppm values, closer to the reference) in the ¹⁵N NMR spectrum compared to aniline or N-methylaniline where resonance is more effective. nih.gov Therefore, ¹⁵N NMR can be a powerful tool to quantify the degree of steric inhibition of resonance in this and related substituted anilines. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of this compound and to deduce its structure from fragmentation patterns.

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for analyzing this compound. In these techniques, the compound is first separated from a mixture and then introduced into the mass spectrometer.

Upon ionization, typically by electron impact (EI) in GC-MS, a molecular ion (M⁺˙) is formed. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound (135.21 g/mol for C₉H₁₃N). nih.gov

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a molecular fingerprint. For this compound, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. The most likely alpha-cleavage event is the loss of a hydrogen radical from one of the methyl groups or the loss of a methyl radical. miamioh.edu

Key expected fragments include:

[M-1]⁺ (m/z 134): Loss of a hydrogen radical.

[M-15]⁺ (m/z 120): Loss of a methyl radical (•CH₃), a very common fragmentation for N-methyl and aryl-methyl compounds. This is often the base peak or a very intense peak. nih.gov

Further fragmentation can lead to the loss of molecules like hydrogen cyanide (HCN) from the ring structure.

Table 3: Common Mass Fragments for Trimethylanilines Data based on the mass spectrum of the isomer 2,4,6-trimethylaniline, illustrating typical fragmentation. nih.gov

| m/z | Relative Intensity | Possible Fragment Identity |

| 135 | High | Molecular Ion [M]⁺ |

| 134 | Moderate | [M-H]⁺ |

| 120 | Very High (Base Peak) | [M-CH₃]⁺ |

| 91 | Moderate | Tropylium ion [C₇H₇]⁺ |

| 77 | Low | Phenyl cation [C₆H₅]⁺ |

The high sensitivity and selectivity of MS techniques make them ideal for detecting trace amounts of this compound in complex environmental and biological matrices. Aniline and its derivatives can be industrial pollutants, and monitoring their presence in groundwater, soil, or biological tissues is crucial. semanticscholar.org

In forensic science, for example, GC-MS is used to identify and quantify components of oxidation hair dyes that have been absorbed into hair fibers. While a study specifically named the isomer 2,4,6-trimethylaniline as a suitable internal standard for this type of analysis, the methodology is directly applicable to the detection of this compound itself in biological samples. nih.gov The procedure involves extraction from the matrix, derivatization to improve volatility and chromatographic properties, and subsequent analysis by GC-MS. nih.gov

For environmental analysis, techniques like LC-MS/MS are often preferred for water samples. semanticscholar.org Methods using Multiple Reaction Monitoring (MRM) provide exceptional selectivity, allowing for the quantification of the target analyte even in the presence of many other interfering substances. semanticscholar.org These advanced techniques are essential for regulatory monitoring and toxicological studies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of a molecule. By analyzing the absorption of infrared radiation at specific frequencies, it is possible to identify the functional groups present in a compound.

While a detailed experimental and theoretical vibrational analysis specifically for this compound is not extensively documented in the literature, its characteristic infrared absorption bands can be predicted based on the analysis of closely related substituted anilines. The vibrational modes are dominated by the contributions from the N-H group of the secondary amine, the aromatic ring, and the methyl groups.

The key vibrational modes for this compound are summarized in the table below. These assignments are based on established frequency ranges for aromatic amines and substituted benzenes.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| N-H Stretch | Secondary Aromatic Amine | 3350-3310 | A single, sharp, and relatively weak band. Its position and intensity are sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | Aromatic Ring | 3100-3000 | Medium to weak sharp bands appearing at wavenumbers higher than 3000 cm⁻¹. |

| Aliphatic C-H Stretch | Methyl Groups (CH₃) | 3000-2850 | Multiple medium to strong sharp bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the N-methyl and two ring-attached methyl groups. |

| Aromatic C=C Ring Stretch | Aromatic Ring | 1620-1450 | A series of sharp bands of variable intensity. The substitution pattern on the benzene ring influences the exact position and appearance of these bands. For a 1,2,3-trisubstituted ring, characteristic absorptions are expected in this region. |

| Aliphatic C-H Bend (Asymmetric) | Methyl Groups (CH₃) | ~1460 | A medium intensity band resulting from the asymmetric bending (scissoring) vibration of the methyl groups. |

| Aliphatic C-H Bend (Symmetric) | Methyl Groups (CH₃) | ~1375 | A medium intensity band from the symmetric bending (umbrella) mode of the methyl groups. |

| C-N Stretch (Aromatic) | Aryl-N Bond | 1335-1250 | A strong band characteristic of the stretching vibration of the bond between the aromatic carbon and the nitrogen atom. |

| Aromatic C-H Out-of-Plane Bend | Aromatic Ring | 900-675 | Strong and broad bands whose positions are highly indicative of the substitution pattern on the aromatic ring. For the 1,2,3-substitution pattern of the hydrogens on the ring of this compound, specific bands would be expected in this region. |

| N-H Wag | Secondary Amine | 910-665 | A potentially broad and strong band, although it can sometimes be obscured by other absorptions in the fingerprint region. |

The data in this table are based on established ranges for vibrational frequencies of functional groups found in similar aromatic amine compounds.

X-ray Crystallography and Solid-State Structural Analysis

A comprehensive search of the scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound or its salts and complexes. The solid-state structure of this specific compound has not been reported. Consequently, a detailed analysis as outlined in the following subsections cannot be provided.

No crystallographic data are available.

Without crystal structure data, an analysis of intermolecular interactions such as hydrogen bonding and π-π stacking for this compound is not possible.

The crystal structures of ammonium (B1175870) or iminium salts derived specifically from this compound have not been reported.

There are no available studies in the searched literature that apply crystal engineering principles to derivatives of this compound.

Single-Crystal X-ray Diffraction of this compound Salts and Complexes

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique employed to study the electronic transitions within molecules. In the context of this compound and its derivatives, UV-Vis spectroscopy is particularly useful for characterizing charge-transfer complexes.

Analysis of Charge Transfer Complexes

This compound, being an electron-rich aromatic amine, can act as an electron donor in the presence of suitable electron acceptors, forming charge-transfer (CT) complexes. These complexes exhibit new, characteristic absorption bands in the UV-Vis spectrum, which are not present in the spectra of the individual donor or acceptor molecules. The position and intensity of these CT bands provide insights into the electronic structure and stability of the complex.

The formation of a CT complex involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The energy of the CT transition is sensitive to the nature of both the donor and the acceptor, as well as the solvent in which the complex is studied.

While specific experimental data for the charge-transfer complex of this compound was not found in a detailed study, research on closely related substituted anilines with the electron acceptor tetracyanoethylene (B109619) (TCNE) provides a strong basis for understanding its expected behavior. A study on the CT complexes of various aromatic amines with TCNE in dichloromethane (B109758) revealed a clear correlation between the position of the CT band and the substitution pattern on the aniline ring.

The electronic absorption energies of these CT complexes are influenced by the electron-donating ability of the aniline derivative. Generally, the presence of electron-donating groups, such as methyl groups, on the aromatic ring increases the energy of the HOMO of the aniline, leading to a lower energy (longer wavelength) charge-transfer transition.

The table below, adapted from a study on related compounds, shows the experimental UV-Vis absorption maxima for the charge-transfer complexes of TCNE with different aromatic amines. This data can be used to predict the approximate region where the CT band for the this compound-TCNE complex would appear. Given the electronic effects of the methyl groups, the position of the CT band for this compound is expected to be in a similar range to other trimethylaniline isomers.

Table 1: Experimental UV-Vis Absorption Maxima of Charge-Transfer Complexes of Aromatic Amines with TCNE in Dichloromethane

| Aromatic Amine Donor | Absorption Maximum (λmax) [nm] |

| Aniline | 730 |

| N-methylaniline | 870 |

| N,N-dimethylaniline | 1000 |

| 2,4,6-trimethylaniline | 800 |

This table is generated based on data for related compounds to illustrate the expected spectroscopic trends.

Elemental Analysis for Purity Validation

Elemental analysis is a fundamental technique for verifying the purity and elemental composition of a synthesized chemical compound. It determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula.

For this compound, with the molecular formula C9H13N, the theoretical elemental composition can be calculated as follows:

Molecular Formula: C9H13N

Molar Mass: 135.21 g/mol

Atomic Mass of Carbon (C): 12.01 g/mol

Atomic Mass of Hydrogen (H): 1.008 g/mol

Atomic Mass of Nitrogen (N): 14.01 g/mol

Calculation of Theoretical Percentages:

% Carbon (C): (9 * 12.01 / 135.21) * 100 = 79.93%

% Hydrogen (H): (13 * 1.008 / 135.21) * 100 = 9.70%

% Nitrogen (N): (1 * 14.01 / 135.21) * 100 = 10.37%

For a synthesized sample of this compound to be considered pure, the experimentally determined values from elemental analysis should closely match these theoretical percentages. A generally accepted tolerance in academic and industrial laboratories for a pure compound is a deviation of no more than ±0.4% from the calculated values for each element. researchgate.net

The table below outlines the theoretical elemental composition of this compound, which serves as the benchmark for purity validation.

Table 2: Theoretical Elemental Composition of this compound (C9H13N)

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 79.93 |

| Hydrogen | H | 9.70 |

| Nitrogen | N | 10.37 |

This table presents the calculated theoretical values for the elemental composition of this compound.

Computational Chemistry and Theoretical Studies of N,2,6 Trimethylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, employed to study the electronic structure of many-body systems. For N,2,6-trimethylaniline, DFT is utilized to predict its geometry, spectroscopic properties, and involvement in chemical reactions.

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional arrangement, known as geometry optimization. This process computationally finds the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. While specific studies focusing solely on the geometry optimization of this compound are not prevalent in the surveyed literature, the methodology is well-established. Such calculations typically employ a combination of a functional and a basis set to approximate the complex equations governing the molecule's electronic structure.

The electronic structure analysis of anilines often involves examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. For aniline (B41778) derivatives, DFT calculations are used to determine these values, which can then be correlated with experimental properties like oxidation potential.

Table 1: Common DFT Functionals and Basis Sets Used in the Study of Organic Molecules This table is interactive. Click on the headers to sort.

| Functional | Type | Basis Set | Description |

|---|---|---|---|

| B3LYP | Hybrid | 6-311++G** | A widely used functional that combines Becke's 3-parameter exchange functional with the Lee-Yang-Parr correlation functional. Often used for geometry optimization. |

| PBE0 | Hybrid | aug-cc-pVDZ | A parameter-free hybrid functional that mixes Perdew-Burke-Ernzerhof (PBE) exchange with Hartree-Fock exchange. Used for electronic property calculations. |

| M06-2X | Hybrid Meta-GGA | def2-SVP | A functional with a high amount of Hartree-Fock exchange, good for main-group thermochemistry and reaction barrier heights. |

| CAM-B3LYP | Long-range Corrected | SDD | A long-range corrected version of B3LYP, suitable for systems where charge-transfer excitations are important. |

Data compiled from various computational chemistry studies on aniline derivatives and related organic compounds.

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to computational prediction. The process involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry.

While a dedicated study predicting the full NMR spectrum of this compound was not identified, research on closely related compounds demonstrates the approach's viability. For instance, calculations have been performed on series of para-substituted 2,6-dimethyl-anilines to predict their ¹⁵N NMR chemical shifts. These theoretical results are then compared with experimental data to validate the accuracy of the computational methods used. Discrepancies between calculated and experimental values can often be minimized by including solvent effects in the calculation, typically through a Polarizable Continuum Model (PCM).

Understanding how a reaction proceeds is crucial for controlling its outcome. DFT is extensively used to map out the potential energy surface of a reaction, identifying the structures of intermediates and, most importantly, the transition states that connect them. The calculated energy of a transition state corresponds to the activation energy barrier of a reaction step, which determines its rate.

For aniline derivatives, DFT has been applied to elucidate the mechanisms of various important organic reactions. acs.orgrsc.org These studies provide detailed, step-by-step pictures of bond-forming and bond-breaking processes. By modeling different possible pathways, researchers can determine the most energetically favorable route and explain observed product selectivities.

Table 2: Examples of DFT Applications in Modeling Aniline Reaction Mechanisms This table is interactive. Click on the headers to sort.

| Reaction Type | System Studied | Goal of DFT Study |

|---|---|---|

| Chlorination | Aniline + Cl₂ with AlCl₃ catalyst | Determine the stability of reaction intermediates (Wheland complexes) to explain ortho/para selectivity. researchgate.net |

| Reductive Amination | Aniline + Benzaldehyde with Borane catalyst | Investigate different reaction pathways to understand the origins of chemoselectivity and the role of the catalyst. acs.org |

| Reductive Deamination | Primary amines with hydrosilanes | Elucidate the active intermediates and rate-determining steps to understand the reaction mechanism and improve efficiency. frontiersin.org |

| Direct Amination | Anilines with hypervalent iodine | Provide mechanistic insights into C(aryl)–NH₂ bond cleavage and functionalization under mild conditions. acs.org |

Information sourced from theoretical studies on the reactivity of anilines and related amines. acs.orgrsc.orgresearchgate.netfrontiersin.orgacs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing insights into its dynamic properties, conformational changes, and interactions with its environment (like a solvent or a biological macromolecule). An MD simulation solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles evolve over time.

Despite its utility, a review of the scientific literature indicates that specific molecular dynamics simulation studies focused exclusively on this compound have not been extensively published. Such studies could, in principle, explore its solvation properties, aggregation behavior, or transport through membranes.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. While no QSAR models have been developed specifically for this compound, numerous studies have been performed on the broader class of aniline derivatives. iau.irnih.govbenthamdirect.comnih.gov

These studies begin by calculating a range of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create a mathematical model that correlates these descriptors with the observed activity. iau.irnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of molecules with desired properties. nih.govmdpi.com

Table 3: Properties and Descriptors Used in QSAR Studies of Aniline Derivatives This table is interactive. Click on the headers to sort.

| Property Modeled | Example Descriptors Used | Application Area |

|---|---|---|

| Lipophilicity (logP) | Moriguchi octanol-water partition coefficient (MLOGP), van der Waals volume (vWV), electrophilicity (ω). nih.govbenthamdirect.com | Drug design, environmental science |

| Antimicrobial Activity | Topological descriptors, electronic descriptors. iau.ir | Pharmaceutical development |

| Toxicity | Hydrophobicity (logKow), frontier orbital energy gap (ΔE). | Toxicology, environmental risk assessment |

| EGFR Inhibition | Steric, electrostatic, and hydrophobic fields (CoMFA/CoMSIA); electronic descriptors. nih.gov | Anticancer drug discovery |

Data compiled from various QSAR studies on aniline derivatives. iau.irnih.govbenthamdirect.comnih.gov

Advanced Applications of N,2,6 Trimethylaniline in Organic Synthesis and Materials Science

Catalysis and Ligand Design

The sterically demanding nature of the N,2,6-trimethylaniline moiety is highly valued in the design of catalysts and ligands for organometallic chemistry. This steric hindrance can enhance catalyst stability, control substrate access to the metal center, and influence the selectivity of chemical transformations.

This compound is a key starting material for the synthesis of N-heterocyclic carbene (NHC) ligands, which are integral components of modern olefin metathesis catalysts, including the Nobel Prize-winning Grubbs' catalyst. scbt.comwikipedia.orgjk-sci.com Specifically, it is used to prepare the 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) and its saturated analogue, 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (SIMes), ligands. beilstein-journals.org These bulky NHC ligands replace one of the phosphine (B1218219) ligands in the first-generation Grubbs' catalyst to form the more active and stable second-generation catalysts. The steric bulk provided by the trimethylphenyl groups is crucial for stabilizing the reactive ruthenium carbene complex and promoting high catalytic turnover rates in olefin metathesis reactions. wikipedia.orgbeilstein-journals.org

The utility of this compound extends beyond NHC ligands to the broader field of organometallic synthesis, where it serves as a foundational component for a variety of bulky ligands. chemicalbook.com The steric shield provided by the trimethylphenyl group is effective at stabilizing reactive, low-coordinate metal complexes. researchgate.net For instance, it undergoes condensation reactions with 1,3-diketones to form bulky β-diketiminate (nacnac) ligands. chemicalbook.com These ligands are known for their ability to support a wide range of metal centers in various oxidation states, enabling unique catalytic activities and the isolation of otherwise unstable species. The steric hindrance prevents intermolecular decomposition pathways and allows for fine-tuning of the electronic and steric environment of the metal catalyst.

In the field of multicomponent reactions, this compound has been identified as a component in rhodium-catalyzed systems for the synthesis of propargylamines. researchgate.net Propargylamines are valuable intermediates in the synthesis of nitrogen-containing heterocyclic compounds. sci-hub.se Research has shown that in a one-pot, three-component reaction between an amine, an aldehyde, and an alkyne (A3 coupling), rhodium complexes can serve as efficient catalysts. During reactivity studies, a complex containing 2,4,6-trimethylaniline (B148799), [RhCl(CO)IPr(MesNH2)], was identified. researchgate.net This observation suggests that the aniline (B41778) derivative can act as a ligand, coordinating to the rhodium center and participating directly in the catalytic cycle that leads to the formation of the desired propargylamine (B41283) products. researchgate.net

While this compound can be a substrate in C-N cross-coupling reactions, its more significant role in modern palladium catalysis is as a precursor to the bulky NHC ligands discussed earlier. nih.gov These ligands, particularly IMes and SIMes, are widely employed in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.govescholarship.org The stability and activity conferred by these bulky ligands allow for the coupling of challenging substrates, including sterically hindered aryl chlorides, at lower catalyst loadings and under milder conditions. The steric bulk of the this compound-derived wings of the NHC ligand is critical for promoting the reductive elimination step, which is often the turnover-limiting step in these catalytic cycles.

This compound serves as an effective substrate in zinc-catalyzed intermolecular hydroamination reactions. researchgate.net Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing substituted amines. princeton.edu Zinc-based catalysts, such as zinc triflate (Zn(OTf)2), have been shown to effectively catalyze the addition of anilines to vinylarenes. researchgate.net The steric and electronic properties of this compound influence its reactivity in these transformations. Studies on the hydroamination of phenylethyne demonstrate its utility as a nucleophile in forming N-alkenyl aniline derivatives. researchgate.net

Interactive Table: Zinc-Catalyzed Intermolecular Hydroamination of Phenylethyne with 2,4,6-Trimethylaniline

| Catalyst | Additive | Yield (%) | Reaction Conditions |

| Zn(OTf)2 | Tetrabutylammonium triflate | 13-84% | One-pot, two-step |

| [(η⁵-Cp*)₂Zn₂] | None | High rates | Mild conditions |

This table summarizes findings from different zinc-catalyzed systems for the hydroamination reaction involving 2,4,6-trimethylaniline, highlighting the versatility of zinc catalysts. researchgate.net

Dye and Pigment Chemistry

Beyond its applications in catalysis, this compound is an important intermediate in the chemical industry for the production of dyes and organic pigments. chemicalbook.com Its aromatic structure allows it to be readily diazotized and coupled with other aromatic compounds to form extended conjugated systems responsible for color.

A notable example is its use in the synthesis of Acid Blue 129. chemicalbook.com This dye is utilized in various applications, including histochemistry studies. The synthesis involves multistep chemical transformations where the this compound core forms a significant part of the final chromophore structure. Its substitution pattern can influence the final color, solubility, and fastness properties of the dye.

Intermediate for Acid Blue 129 Dye Synthesis and Histochemistry

This compound is a key intermediate in the production of Acid Blue 129, an anthraquinone-based dye. The synthesis involves a condensation reaction between 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 2,4,6-trimethylaniline. worlddyevariety.comnih.gov This reaction forms the core structure of the dye, which is valued for its bright blue color. worlddyevariety.com

Beyond its industrial use in dyeing wool, silk, and polyamide fibers, Acid Blue 129 has a significant application in the biomedical field of histochemistry. worlddyevariety.comchemicalbook.com In laboratory settings, it is used as a stain to provide color and contrast to background tissue in microscopic preparations, aiding in the visualization and analysis of tissue structures. scbt.comca.gov

| Synthesis of Acid Blue 129 | |

| Reactant 1 | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid |

| Reactant 2 | 2,4,6-Trimethylaniline (Mesidine) |

| Reaction Type | Condensation |

| Product | Acid Blue 129 |

| Key Application | Industrial Dyeing, Histochemistry Stain worlddyevariety.comscbt.com |

Precursor to Other Dyes and Organic Pigments

The utility of this compound extends beyond a single dye. It is a versatile precursor for a range of dyes and organic pigments. chemicalbook.comhsppharma.com Its structure can be modified through various chemical reactions to produce a spectrum of colors and compounds with specific properties required for different applications.

For instance, it is used in the preparation of Solvent Blue 104, another anthraquinone (B42736) dye. This synthesis involves reacting 2,4,6-trimethylaniline with 1,4-dihydroxyanthraquinone in the presence of boric acid and a catalyst. guidechem.com Furthermore, it serves as an intermediate for acid alizarine dyes, which are a class of mordant dyes known for their colorfastness. google.com The bulky trimethyl-substituted phenyl group is instrumental in influencing the final properties of the dye, such as solubility, stability, and hue.

Polymer Chemistry and Advanced Materials

In the realm of materials science, this compound and its derivatives are valuable monomers for synthesizing high-performance polymers. The steric bulk provided by the three methyl groups can be exploited to create polymers with amorphous structures, enhanced solubility, and desirable thermal and electronic properties.

Monomer for Polytriarylamines (PTAAs)

Polytriarylamines (PTAAs) are a class of electroactive polymers recognized for their excellent hole-transporting properties. This compound is a component in the synthesis of specialized PTAAs, such as Poly(bis(4-phenyl)(2,4,6-trimethylphenyl)amine). sigmaaldrich.com In this polymer, the 2,4,6-trimethylphenylamine unit is a core part of the repeating monomer. The non-planar structure resulting from the bulky side groups prevents efficient packing and crystallization, leading to amorphous materials with high solubility in common organic solvents. sigmaaldrich.com These properties are highly advantageous for fabricating thin, uniform films required in electronic devices.

The synthesis of the triarylamine monomers that form the basis of PTAAs often relies on palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. researchgate.netwikipedia.org This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds between an aryl halide and an amine, and it is widely used to construct the triarylamine core structure.

Once the triarylamine monomers are synthesized, they are joined together in a polycondensation reaction to form the final polymer. While Buchwald-Hartwig amination is key for monomer synthesis, the subsequent polymerization can proceed via different coupling strategies. For example, the synthesis of Poly(bis(4-phenyl)(2,4,6-trimethylphenyl)amine) has been achieved through a palladium-catalyzed Suzuki coupling polycondensation, where an asymmetrically bifunctionalized bromo boronate of the triarylamine repeat unit undergoes homo-condensation. sigmaaldrich.com

Triarylamine-based polymers are essential as Hole Transport Materials (HTMs) in a variety of optoelectronic devices. researchgate.net Their primary function is to facilitate the efficient transport of positive charge carriers (holes) to the electrode.

The amorphous nature and excellent oxidative stability of PTAAs derived from monomers like 2,4,6-trimethylaniline make them highly suitable for these applications. sigmaaldrich.com In devices such as OLEDs, DSSCs, and Perovskite Solar Cells (PSCs), the performance and longevity are critically dependent on the properties of the HTM. researchgate.netresearchgate.net The high solubility of these polymers allows for simple solution-based processing techniques like spin-coating, which reduces manufacturing costs. sigmaaldrich.com The stable amorphous state ensures the morphological stability of the device layers over time, contributing to longer operational lifetimes. nih.gov

| Device | Role of PTAA | Key Property Conferred by 2,4,6-Trimethylaniline Moiety |

| OLEDs | Hole Injection/Transport Layer | Morphological stability, efficient charge transport researchgate.net |

| DSSCs | Hole Transport Material | High hole mobility, device stability researchgate.net |

| PSCs | Hole Transport Material | Amorphous structure, enhanced solubility, good film formation researchgate.net |

Synthesis of Polyimides for Gas Separation Membranes

Polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. elsevierpure.com When synthesized using monomers that introduce bulk and rigidity, they can form membranes with precisely controlled free volume, making them ideal for gas separation applications.

Derivatives of this compound are used to create these advanced polyimides. Specifically, diamine monomers such as 2,4,6-trimethyl-1,3-phenylenediamine and 4,4′-diamino-2′,4′,6′-trimethyltriphenylamine serve as building blocks. acs.orgntu.edu.tw These monomers are reacted with aromatic tetracarboxylic dianhydrides in a polycondensation reaction to produce the final polyimide.

The incorporation of the trimethyl-substituted phenyl rings disrupts efficient chain packing, which increases the fractional free volume within the polymer matrix. ntu.edu.tw This tailored microstructure enhances the ability of the resulting membrane to selectively allow certain gases to pass through while blocking others, a property crucial for applications like air separation (e.g., oxygen/nitrogen separation) and hydrogen purification. acs.org These polyimides exhibit high gas permeability and selectivity, making them promising materials for next-generation separation technologies. acs.orgntu.edu.tw

Integration into Hydrogen-Bonded Organic Framework (HOF) Synthons

While this compound itself is not a primary hydrogen-bonding motif, its sterically hindered structural backbone is valuable as a starting material for the synthesis of more complex molecules, known as synthons, that are subsequently used to construct Hydrogen-Bonded Organic Frameworks (HOFs). HOFs are porous crystalline materials assembled through specific and directional hydrogen bonds.

Analytical Chemistry Reagents

In analytical chemistry, reagents are sought for their specificity, stability, and ability to produce a measurable signal. The isomer 2,4,6-trimethylaniline serves as a key intermediate in the production of certain dyes used for analytical purposes. ottokemi.com